molecular formula C22H26N2O6S B3444293 ethyl 4-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate

ethyl 4-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate

Cat. No. B3444293
M. Wt: 446.5 g/mol
InChI Key: DBHPIQRZOAIQJT-UHFFFAOYSA-N
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Description

Ethyl 4-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 4-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate A is not fully understood. However, it has been proposed that it works by inhibiting the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation and cancer. By inhibiting the activity of NF-κB, ethyl 4-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate A may reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
ethyl 4-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate A has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate A in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. Additionally, it has been extensively studied in preclinical studies, which makes it a reliable compound for further research. However, one of the limitations of using ethyl 4-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate A is that its mechanism of action is not fully understood, which makes it difficult to determine its potential therapeutic applications.

Future Directions

There are several future directions for research on ethyl 4-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate A. One direction is to further investigate its mechanism of action and identify the specific pathways that it targets. This will help to determine its potential therapeutic applications and identify any potential side effects. Another direction is to investigate its potential as a therapeutic agent for other diseases such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for ethyl 4-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate A.

Scientific Research Applications

Ethyl 4-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate A has shown potential therapeutic applications in various scientific research studies. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. In preclinical studies, ethyl 4-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate A has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

ethyl 4-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-3-30-22(26)17-4-6-18(7-5-17)23-21(25)16-12-14-24(15-13-16)31(27,28)20-10-8-19(29-2)9-11-20/h4-11,16H,3,12-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHPIQRZOAIQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[1-(4-methoxybenzenesulfonyl)piperidine-4-amido]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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